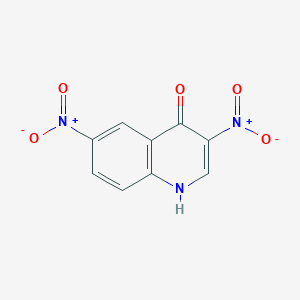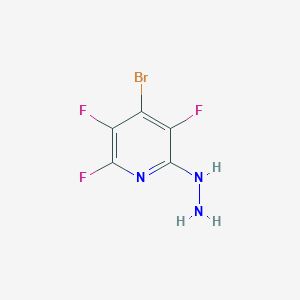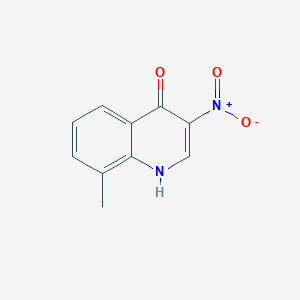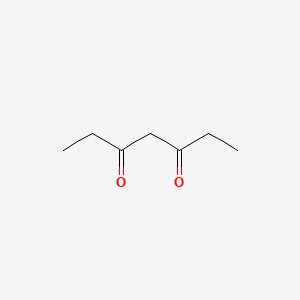
Tungsten hexafluoride
Descripción general
Descripción
Tungsten hexafluoride, also known as tungsten (VI) fluoride, is an inorganic compound with the formula WF6 . It is a toxic, corrosive, colorless gas, with a density of about 13 kg/m3, roughly 11 times heavier than air . It is commonly used by the semiconductor industry to form tungsten films, through the process of chemical vapor deposition .
Synthesis Analysis
Tungsten hexafluoride is commonly produced by the exothermic reaction of fluorine gas with tungsten powder at a temperature between 350 and 400 °C . The gaseous product is separated from WOF4, a common impurity, by distillation .Molecular Structure Analysis
The WF6 molecule is octahedral with the symmetry point group of O h . The W–F bond distances are 183.2 pm .Chemical Reactions Analysis
Tungsten hexafluoride reacts with water to form hydrogen fluoride (HF) and tungsten oxyfluorides, eventually forming tungsten trioxide . Another reaction involves the reduction of WF6 with hydrogen on a heated surface under atmospheric pressure, temperatures of 500–600°C, and a stoichiometric ratio of components with the subsequent additional reduction of tungsten hexafluoride at t = 800°C and condensation of formed HF .Physical And Chemical Properties Analysis
Tungsten hexafluoride is a colorless gas with a density of 12.4 g/L (gas) and 4.56 g/cm3 (−9 °C, solid) . It has a melting point of 2.3 °C and a boiling point of 17.1 °C . It hydrolyzes in water . The molecular shape is octahedral and the dipole moment is zero .Aplicaciones Científicas De Investigación
Tungsten Hexafluoride in Fusion Materials Research
Tungsten hexafluoride’s interaction with heat is crucial in fusion materials research. Understanding how it manages heat can lead to the development of new materials for fusion reactors that are more efficient at staying cool under extreme conditions .
Use as a Fluorinating Agent
WF6 has been investigated for its potential as a fluorinating agent towards organic compounds. It is considered a mild, selective agent, although its applications may be limited .
Precursor for Tungsten (VI) Oxide
Tungsten hexafluoride can be used as a precursor to prepare tungsten (VI) oxide, which has various applications, including in the field of catalysis and as a component in certain types of sensors .
Aerospace Applications
Due to its ability to handle rapid heat loading, tungsten hexafluoride and its alloys find applications in aerospace, such as in rocket engine nozzles, heat shields, and turbine blade coatings .
Thermophysical Properties Research
The thermophysical properties of gaseous tungsten hexafluoride have been studied through speed-of-sound measurements. This research can contribute to better understanding the gas’s behavior under different conditions .
Inorganic Compound Synthesis
Tungsten hexafluoride is involved in the synthesis of various classes of inorganic compounds like tungsten halides, oxyhalides, and polyoxotungstates, which have diverse applications in chemistry and materials science .
Mecanismo De Acción
WF6\text{WF}_6WF6
. It is a toxic, corrosive, colorless gas, with a density of about 13 kg/m^3 .Target of Action
The primary target of Tungsten hexafluoride is the formation of tungsten films in the semiconductor industry . This layer is used in a low-resistivity metallic "interconnect" .
Mode of Action
Tungsten hexafluoride is commonly produced by the exothermic reaction of fluorine gas with tungsten powder at a temperature between 350 and 400 °C . The reaction can be expressed as follows:
W+3F2→WF6\text{W} + 3 \text{F}_2 \rightarrow \text{WF}_6 W+3F2→WF6
The gaseous product is separated from WOF4, a common impurity, by distillation .
Biochemical Pathways
Tungsten hexafluoride, WOF4, and WO2F2 form stable adducts, which quickly react with H2O by substituting the ligand F . Gaseous WOF4, WO2F2, WO3 are predicted as unstable in the increasing order, but polymerization reduces their instability, leading to solidification .
Result of Action
On contact with water, Tungsten hexafluoride gives hydrogen fluoride (HF) and tungsten oxyfluorides, eventually forming tungsten trioxide :
WF6+3H2O→WO3+6HF\text{WF}_6 + 3 \text{H}_2\text{O} \rightarrow \text{WO}_3 + 6 \text{HF} WF6+3H2O→WO3+6HF
It can be reduced to the yellow WF4 .
Action Environment
Tungsten hexafluoride is sensitive to environmental factors such as temperature and the presence of water. It hydrolyzes in the presence of water , and its density changes with temperature . It is also a toxic and corrosive substance that gives HF on contact with water .
Safety and Hazards
Tungsten hexafluoride is toxic and corrosive . It gives HF on contact with water . It should be kept away from heat/sparks/open flames/hot surfaces . Leaking gas fire should not be extinguished, unless the leak can be stopped safely . It should be stored in a well-ventilated place and protected from sunlight .
Direcciones Futuras
Propiedades
IUPAC Name |
hexafluorotungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.W/h6*1H;/q;;;;;;+6/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHILIPIEUBEPD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[W](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6W, WF6 | |
| Record name | TUNGSTEN HEXAFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1672 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | tungsten hexafluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungsten_hexafluoride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | tungsten(VI) fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungsten(VI)_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893770 | |
| Record name | Tungsten hexafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tungsten hexafluoride appears as a toxic corrosive light yellow liquid or gas. Noncombustible. Used in the manufacture of other chemicals and in the manufacture of electronics., Gas or Vapor, Colorless gas or light-yellow liquid that decomposes in water; [Hawley] | |
| Record name | TUNGSTEN HEXAFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1672 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tungsten fluoride (WF6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten hexafluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1633 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
67 °F, 17.1 °C | |
| Record name | Tungsten hexafluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1633 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tungsten hexafluoride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Reacts with water, Decomposes in water, Very soluble in carbon tetrachloride, cyclohexane, Solubility in anhydrous hexafluoride: 3.14 moles/1000 g HF, MIscible with many colvents (e.g. cyclohexane, carbon tetrachloride) | |
| Record name | Tungsten hexafluoride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.44 g/cu cm | |
| Record name | Tungsten hexafluoride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tungsten hexafluoride | |
Color/Form |
Yellow liquid or colorless gas, Orthorhombic, deliquescent crystals when solid | |
CAS RN |
7783-82-6 | |
| Record name | TUNGSTEN HEXAFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1672 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tungsten fluoride (WF6), (OC-6-11)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten hexafluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten hexafluoride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Tungsten fluoride (WF6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten hexafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten hexafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tungsten hexafluoride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
37 °F, 1.9 °C | |
| Record name | Tungsten hexafluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1633 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tungsten hexafluoride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What are the primary raw materials used in the production of tungsten hexafluoride?
A1: Tungsten hexafluoride is commercially produced by reacting tungsten powder with fluorine gas. []
Q2: High-purity tungsten hexafluoride is crucial for specific applications. What purification methods are commonly employed?
A2: Common purification methods include sodium fluoride adsorption at low temperatures to remove impurities from fluorine gas [] and distillation techniques to separate high-purity tungsten hexafluoride from volatile impurities. [, , ]
Q3: Can you describe a specific system used for purifying tungsten hexafluoride?
A3: A combination system employing adsorption-distillation-bubbling has proven effective. Initially, adsorption using sodium fluoride removes hydrogen fluoride. Subsequent distillation and bubbling processes further reduce gaseous impurities to less than 1×10⁻⁶, resulting in a high-purity tungsten hexafluoride product (99.999%). []
Q4: How does tungsten hexafluoride react with silicon dioxide surfaces during the chemical vapor deposition of tungsten?
A4: During tungsten chemical vapor deposition (CVD), tungsten hexafluoride can react with metallic tungsten surfaces to form tungsten subfluorides. These subfluorides can then desorb and adsorb onto silicon dioxide surfaces, leading to disproportionation reactions that produce metallic tungsten and gaseous tungsten hexafluoride. This process can ultimately result in selectivity loss during tungsten CVD. []
Q5: How does the basicity of the reaction medium impact the products of tungsten hexafluoride hydrolysis?
A5: The introduction of amines, particularly at later hydrolysis stages, promotes the formation of tetrafluoro complexes as the primary products. This is because amines can react with hydrogen fluoride, shifting the equilibrium towards the formation of tetrafluoro complexes. []
Q6: Can tungsten hexafluoride act as an oxidizing agent?
A6: Yes, tungsten hexafluoride can oxidize various metals like silver, thallium, lead, and others in acetonitrile solutions at room temperature. The oxidation process yields solvated metal cations and hexafluorotungstate(V) anions. Interestingly, molybdenum hexafluoride exhibits stronger oxidizing power than tungsten hexafluoride. []
Q7: What is the primary application of tungsten hexafluoride in the electronics industry?
A7: Tungsten hexafluoride is primarily used in the semiconductor industry for the chemical vapor deposition of tungsten and tungsten silicide films, which are crucial components in microelectronic devices. []
Q8: Why is controlling the hydrogen to tungsten hexafluoride ratio important in the CVD process?
A8: The ratio of hydrogen to tungsten hexafluoride significantly influences the properties of the deposited tungsten film, including its thickness, uniformity, density, impurity levels, and surface quality. []
Q9: What role does germane play in the deposition of tungsten?
A9: Germane (GeH4) can be used as a reducing agent in conjunction with tungsten hexafluoride for the chemical vapor deposition of tungsten. This process offers an alternative to the commonly used silane reduction method. [, ]
Q10: How does the kinetics of tungsten deposition differ between the germane and silane reduction methods?
A10: The germane reduction process exhibits distinct kinetic characteristics compared to the silane reduction process. For instance, the germane reduction is 0.9 order in WF6, -0.2 order in GeH4, and zero order in H2, whereas the silane reduction shows different dependencies. The rate-limiting steps and reaction mechanisms are believed to differ between the two processes. [, ]
Q11: Can the deposition rate be manipulated during tungsten CVD?
A11: Yes, programmed rate chemical vapor deposition (PRCVD) can be utilized to manipulate the deposition rate by adjusting parameters like temperature and tungsten hexafluoride flow rate during the process. This allows for greater control over step coverage and can even shorten processing times. []
Q12: What is the molecular formula and weight of tungsten hexafluoride?
A12: The molecular formula of tungsten hexafluoride is WF6. It has a molecular weight of 297.83 g/mol.
Q13: What is the molecular geometry of tungsten hexafluoride?
A13: Tungsten hexafluoride exhibits an octahedral geometry. [, ]
Q14: What spectroscopic techniques are helpful in analyzing tungsten hexafluoride?
A14: Infrared (IR) and Raman spectroscopy have been valuable tools for studying the vibrational properties and structural characteristics of tungsten hexafluoride and its complexes. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol](/img/structure/B1630298.png)
![5-Iodobenzo[b]thiophene](/img/structure/B1630299.png)








![5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1630314.png)


